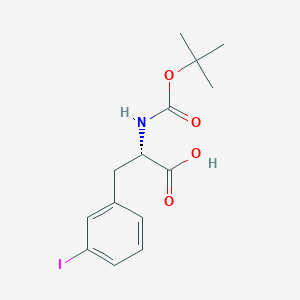

Boc-3-iodo-L-phenylalanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTBEGFNTNOLNZ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471233 | |

| Record name | N-(tert-Butoxycarbonyl)-3-iodo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273221-75-3 | |

| Record name | N-(tert-Butoxycarbonyl)-3-iodo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Boc-3-iodo-L-phenylalanine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-iodo-L-phenylalanine is a synthetically modified amino acid that serves as a crucial building block in peptide synthesis and drug development. The incorporation of an iodine atom onto the phenyl ring of phenylalanine provides a versatile functional handle for a variety of chemical modifications, including radiolabeling and cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for its controlled and sequential incorporation into peptide chains using well-established solid-phase peptide synthesis (SPPS) methodologies. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 273221-75-3[1] |

| Molecular Weight | 391.20 g/mol |

| Molecular Formula | C₁₄H₁₈INO₄ |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% (HPLC) |

| Storage | Store at 2-8°C, protected from light |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from L-phenylalanine. The first step involves the protection of the α-amino group with a Boc group, followed by regioselective iodination of the phenyl ring.

Experimental Protocol: Synthesis of Boc-L-phenylalanine

-

Dissolution: Dissolve L-phenylalanine in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Add sodium hydroxide to the solution and stir until the L-phenylalanine is fully dissolved.

-

Boc Protection: Cool the reaction mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) dropwise while maintaining the temperature between 0-10°C.

-

Reaction: Allow the reaction to proceed overnight at room temperature with continuous stirring.

-

Work-up: Acidify the reaction mixture with a cold aqueous solution of potassium bisulfate to a pH of 2-3.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-phenylalanine.

Experimental Protocol: Regioselective Iodination

-

Dissolution: Dissolve Boc-L-phenylalanine in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Iodination: Add an iodinating reagent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) to the solution. The choice of reagent and reaction conditions can influence the regioselectivity.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, monitoring by TLC or HPLC.

-

Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the product by column chromatography to isolate the desired this compound isomer.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for Boc-chemistry SPPS. The general workflow for incorporating this amino acid into a peptide chain is outlined below.

Experimental Workflow: Boc-SPPS Cycle

Quantitative Data for SPPS

The efficiency of SPPS can be monitored at various stages. The following table provides typical quantitative data expected during the synthesis of peptides using Boc-protected amino acids.

| Parameter | Typical Value | Method of Determination |

| Single Coupling Efficiency | >99% | Kaiser Test / Quantitative Ninhydrin Assay[2] |

| Crude Peptide Purity | >70% | RP-HPLC[2] |

| Final Purified Peptide Yield | 5-20% | UV-Vis Spectroscopy, Gravimetric Analysis[2] |

Bioconjugation via Sonogashira Coupling

The iodine atom on the phenyl ring of this compound provides a reactive site for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This allows for the site-specific introduction of alkyne-containing molecules, such as fluorescent dyes, chelating agents, or other bioactive moieties, onto a peptide.[3][4][5][6]

Experimental Protocol: Sonogashira Coupling on a Resin-Bound Peptide

-

Peptide Synthesis: Synthesize the peptide containing the 3-iodo-L-phenylalanine residue on a solid support using standard Boc-SPPS.

-

Resin Preparation: Swell the peptide-resin in a suitable solvent like DMF.

-

Reaction Mixture: In a separate flask, prepare a solution of the terminal alkyne (1.5-3 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., DIEA or Et₃N) in DMF.

-

Coupling Reaction: Add the reaction mixture to the peptide-resin and agitate under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 2-24 hours.

-

Washing: After the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Cleavage and Purification: Cleave the modified peptide from the resin and purify by RP-HPLC.

Signaling Pathway Involvement: Neurokinin Receptors

Peptides containing modified phenylalanine residues are often explored for their interaction with G-protein coupled receptors (GPCRs). The tachykinin family of peptides, which includes Substance P and Neurokinin B (NKB), are known to interact with neurokinin receptors (NKRs).[7][8][9][10][11] The incorporation of 3-iodo-L-phenylalanine can be used to probe these interactions or to develop analogs with altered binding affinities or signaling properties. The signaling pathway of Neurokinin B through its preferred receptor, NK3R, is a relevant area of investigation for peptides containing this modified amino acid.

Neurokinin B Signaling Pathway

Conclusion

This compound is a highly valuable synthetic amino acid for chemical biology and drug discovery. Its utility in standard Boc-SPPS, combined with the potential for post-synthetic modification via the iodo moiety, makes it a versatile tool for creating novel peptides with tailored properties. The ability to introduce functionalities through Sonogashira coupling opens up avenues for developing peptide-based probes, imaging agents, and therapeutics. Furthermore, its application in studying peptide-receptor interactions, such as those in the neurokinin system, highlights its importance in fundamental research. This guide provides a foundational understanding and practical protocols for the effective utilization of this compound in a research setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Neurokinin B and the Hypothalamic Regulation of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Neurokinin B - Wikipedia [en.wikipedia.org]

Synthesis and characterization of Boc-3-iodo-L-phenylalanine

An In-Depth Technical Guide to the Synthesis and Characterization of Boc-3-iodo-L-phenylalanine

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of N-α-(tert-butoxycarbonyl)-3-iodo-L-phenylalanine (this compound). This valuable synthetic amino acid serves as a critical building block in medicinal chemistry and chemical biology, offering a unique combination of a sterically demanding side chain and a versatile functional handle for further chemical modification.

The incorporation of an iodine atom onto the phenyl ring facilitates its use in developing peptide-based drugs, where it can enhance pharmacokinetic properties or enable imaging applications.[1] Furthermore, the iodine can be replaced through various cross-coupling reactions, making this compound a key precursor for creating novel, non-canonical amino acids. Its applications extend to radiolabeling for PET scans in cancer diagnostics and research in neuroscience.[1] This document details a reliable synthetic route and the rigorous analytical methods required to validate the final product's identity, purity, and stereochemical integrity.

Strategic Approach to Synthesis

The synthesis of this compound is most strategically approached via a two-step process: first, the protection of the α-amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by the regioselective electrophilic iodination of the aromatic ring.

This sequence is preferred over the alternative (iodination followed by Boc protection) for several key reasons:

-

Solubility: The intermediate, Boc-L-phenylalanine, exhibits improved solubility in organic solvents commonly used for electrophilic aromatic substitution reactions.

-

Reaction Control: The Boc protecting group is stable under a wide range of iodination conditions, simplifying the overall process.[2]

-

Amine Reactivity: Protecting the primary amine prevents it from reacting with the electrophilic iodine source, avoiding potential side reactions.

The primary challenge in this synthesis is achieving regioselectivity. The N-acyl group is an ortho-, para-director, which statistically favors the formation of 4-iodo and 2-iodo isomers. The synthesis of the 3-iodo (meta) isomer, therefore, requires carefully controlled conditions to influence the substitution pattern, followed by meticulous purification to isolate the desired product.

Detailed Experimental Protocols

The protocols described below are designed to be self-validating, with clear checkpoints for assessing reaction completion and product purity.

Synthesis of N-α-(tert-butoxycarbonyl)-L-phenylalanine (Boc-L-Phe)

This initial step protects the α-amino group, rendering it unreactive for the subsequent iodination. The use of di-tert-butyl dicarbonate (Boc anhydride) is a standard, high-yielding method for this transformation.[3]

Protocol:

-

Dissolution: Dissolve L-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1N sodium hydroxide solution. Stir vigorously in an ice bath for 15-20 minutes until a clear solution is obtained.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1 eq) dropwise to the cold solution while maintaining vigorous stirring.[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting L-phenylalanine spot is no longer visible by ninhydrin staining.[4]

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with diethyl ether (2 x volumes) to remove unreacted Boc anhydride and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1M potassium hydrogen sulfate solution. A white precipitate should form.

-

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-phenylalanine as a white solid. The product is typically of high purity and can be used in the next step without further purification.

Synthesis of this compound

This step introduces the iodine atom onto the phenyl ring via electrophilic aromatic substitution. N-Iodosuccinimide (NIS) is a suitable reagent for this purpose, offering milder reaction conditions compared to harsher alternatives.[5]

Protocol:

-

Setup: To a solution of Boc-L-phenylalanine (1.0 eq) in anhydrous acetonitrile in a flask protected from light, add N-Iodosuccinimide (1.2 eq).

-

Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress should be monitored by TLC and/or LC-MS to track the consumption of starting material and the formation of product isomers.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NIS.

-

Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2 x volumes).

-

Washing and Drying: Combine the organic layers, wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude mixture of iodinated products.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 1% acetic acid. The desired 3-iodo isomer must be carefully separated from the more prevalent 4-iodo and 2-iodo isomers. Collect and combine the fractions containing the pure 3-iodo product, and concentrate under reduced pressure to yield this compound as a white powder.

Comprehensive Characterization

Rigorous characterization is essential to confirm the structure and purity of the final product. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Summary of Analytical Data

The following table summarizes the expected analytical data for this compound.

| Parameter | Technique | Expected Value / Observation | Reference |

| Molecular Formula | - | C₁₄H₁₈INO₄ | [1][6] |

| Molecular Weight | - | 391.20 g/mol | [1][6] |

| Appearance | Visual | White to off-white powder | [1] |

| Melting Point | Melting Point Apparatus | 111-120 °C | [1] |

| Optical Rotation | Polarimetry | [α]D25 = +18 ± 2º (c=1 in MeOH) | [1] |

| Purity | HPLC | ≥ 98% | [1] |

| ¹H NMR | NMR Spectroscopy | Signals for Boc (~1.4 ppm), CH₂ (~3.0 ppm), CH (~4.5 ppm), and distinct aromatic protons confirming 1,3-substitution. | [7] |

| Mass | Mass Spectrometry | m/z for [M+Na]⁺ ≈ 414.0 |

Interpretation of Characterization Data

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is the most powerful tool for confirming the 3-iodo substitution pattern. The aromatic region will show a complex splitting pattern distinct from the symmetrical AA'BB' system of a 4-substituted ring or the pattern of a 2-substituted ring. The presence of a singlet at ~1.4 ppm integrating to 9 protons confirms the Boc group. ¹³C NMR will show the expected number of carbon signals, including the characteristic signal for the carbon bearing the iodine atom (C-I) at approximately 95 ppm.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The observed mass should match the calculated mass for C₁₄H₁₈INO₄ within a narrow tolerance (e.g., ± 5 ppm).[7]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to determine the chemical purity of the compound by measuring the area percentage of the main product peak.[8] Chiral HPLC is crucial to confirm that no racemization has occurred during the synthesis, ensuring the product is the L-enantiomer.[8][9]

-

Optical Rotation: A positive specific rotation value confirms the retention of the L-stereochemistry, consistent with commercially available standards.[1]

Conclusion and Outlook

This guide outlines a robust and verifiable pathway for the synthesis and characterization of this compound. The successful execution of these protocols relies on careful control of reaction conditions—particularly during the iodination step to manage regioselectivity—and meticulous purification. The multi-technique characterization workflow provides the necessary validation to ensure the final product meets the high standards required for its use in peptide synthesis, drug discovery, and other advanced research applications.[1][5] The ability to reliably produce this versatile building block empowers chemists to explore novel chemical space and develop next-generation therapeutics and molecular probes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-3-iodo-DL-phenylalanine | 273221-73-1 | Benchchem [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. helixchrom.com [helixchrom.com]

An In-Depth Technical Guide to the Stability and Storage of Boc-3-iodo-L-phenylalanine

Executive Summary & Compound Profile

Boc-3-iodo-L-phenylalanine is a cornerstone synthetic building block for researchers in peptide synthesis, medicinal chemistry, and drug development. The incorporation of an iodine atom onto the phenyl ring offers a unique handle for cross-coupling reactions, radiolabeling, and introducing conformational constraints or enhancing binding interactions within a peptide sequence. However, the molecule's utility is intrinsically linked to its stability. This guide provides a comprehensive analysis of the chemical liabilities of this compound, outlining its primary degradation pathways and establishing a framework for its proper storage and handling. We will delve into the mechanistic underpinnings of its instability and provide field-proven protocols for assessing its purity and long-term viability.

The core structure contains two key moieties whose stabilities must be considered independently and synergistically: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the comparatively weak aryl-iodide bond. Understanding the vulnerabilities of each is critical to preventing lot-to-lot variability and ensuring the integrity of complex synthetic projects.

| Property | Specification | Source(s) |

| Chemical Name | N-(tert-Butoxycarbonyl)-3-iodo-L-phenylalanine | [1] |

| Synonyms | Boc-L-Phe(3-I)-OH, Boc-3-iodo-L-Phe-OH | [1] |

| CAS Number | 273221-75-3 | [1] |

| Molecular Formula | C₁₄H₁₈INO₄ | [1][2] |

| Molecular Weight | 391.20 g/mol | [1][3] |

| Appearance | White to off-white powder/crystalline solid | [1][2] |

| Melting Point | 111-120 °C | [1] |

| Purity (Typical) | ≥98% (HPLC) | [1][3] |

| Optical Rotation | [α]D25 = +18 ± 2º (c=1 in MeOH) | [1] |

Fundamental Stability & Recommended Storage Protocols

The long-term stability of this compound hinges on mitigating the two primary risks: acid-catalyzed deprotection of the Boc group and the degradation of the carbon-iodine bond. The recommended storage conditions are a direct consequence of these inherent chemical liabilities.

Causality Behind Storage Recommendations

Simply stating "store at 2-8 °C" is insufficient for a research setting. Understanding the rationale empowers scientists to make informed decisions during handling and experimental setup. The following table outlines the optimal storage conditions and the scientific reasoning behind each parameter.

| Parameter | Condition | Scientific Rationale & Field Insights |

| Temperature | 2–8 °C (Refrigerated) | The primary reason for refrigerated storage is to minimize the rate of both thermal decomposition and potential de-iodination.[4] The C-I bond is the weakest of the aryl-halogen bonds, making it susceptible to thermal cleavage.[5] While stable at room temperature for short periods, long-term storage at ambient temperatures increases the risk of slow degradation, leading to a gradual decrease in purity. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | The phenyl ring and the iodide itself can be susceptible to oxidation, especially in the presence of light or trace metal catalysts.[4][6] Storing under an inert atmosphere displaces oxygen and minimizes the risk of oxidative side reactions over time. For maximum long-term stability, backfilling the container with argon or nitrogen after each use is best practice. |

| Moisture | Dry / Desiccated | The Boc protecting group is susceptible to hydrolysis, a reaction catalyzed by acid.[4] While the solid material is generally stable, adsorbed moisture can, over time and in conjunction with acidic impurities (or CO₂ from the air), create micro-environments that facilitate slow hydrolysis. Therefore, storage in a desiccator or in a well-sealed container with a desiccant is crucial.[4] |

| Light | Protect from Light (Amber Vial) | This is a critical parameter. Aryl iodides are known to be light-sensitive.[5][7] UV radiation possesses sufficient energy to induce homolytic cleavage of the weak C-I bond, generating radical species. These radicals can lead to de-iodination (replacement of iodine with hydrogen) or other undesired side reactions, directly impacting the compound's integrity.[5][8] |

Primary Degradation Pathways & Mechanisms

There are two well-defined degradation pathways for this compound. The most common is the loss of the Boc group under acidic conditions. A secondary, but equally important, pathway is the cleavage of the carbon-iodine bond, particularly under photolytic stress.

Pathway 1: Acid-Catalyzed Boc Deprotection

The Boc group is notoriously labile to acid, which is a feature exploited in peptide synthesis.[1][9] However, unintentional exposure to acidic conditions during storage or workup can lead to premature deprotection, yielding 3-iodo-L-phenylalanine as the primary degradant.

Mechanism: The reaction is initiated by protonation of the carbonyl oxygen of the Boc group.[4][6] This is followed by a fragmentation step that releases the free amine (as its conjugate acid), carbon dioxide, and a highly stable tert-butyl cation.[4][9] This cation is typically scavenged by the solvent or deprotonates to form isobutylene gas. The stability of this tertiary carbocation is the thermodynamic driving force for the reaction's facility.[1]

Pathway 2: Photolytic Carbon-Iodine Bond Cleavage

The C-I bond on the aromatic ring is susceptible to cleavage upon exposure to UV light.[5][8] This is a critical consideration for any experiment involving this compound, as ambient lab lighting over extended periods can be sufficient to cause measurable degradation.

Mechanism: The energy from photons can induce homolytic cleavage of the C-I bond, resulting in an aryl radical and an iodine radical. The aryl radical can then abstract a hydrogen atom from the solvent or another molecule to form Boc-L-phenylalanine, the de-iodinated impurity. This pathway compromises the very feature for which the compound is often selected.

Self-Validating Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for critical applications, a robust stability assessment program is essential. This involves subjecting the compound to stress conditions (forced degradation) to rapidly identify potential degradation products and developing a stability-indicating analytical method capable of resolving the parent compound from these products.[10][11]

Experimental Workflow: A Systematic Approach

The following workflow provides a logical sequence for a comprehensive stability assessment, ensuring that the analytical method is validated before being used for long-term stability studies.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the sample to predict the primary degradation pathways and to ensure the analytical method can detect any resulting impurities.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][13]

Objective: To identify likely degradation products under various stress conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution diluted with water) should be run in parallel at room temperature.

-

Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 2-8 hours.

-

Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 2-8 hours.

-

Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature for 24 hours.

-

Thermal Degradation: Store the solid powder in an oven at 70°C for 48 hours. Dissolve in the stock solvent before analysis.

-

Photolytic Degradation: Expose the solid powder to a calibrated light source providing UV/Vis output (ICH Q1B compliant) for a defined period. Dissolve in the stock solvent before analysis.

-

-

Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the HPLC column.

-

Analysis: Analyze all samples by the stability-indicating HPLC method described below.

| Stress Condition | Typical Reagent/Setting | Primary Expected Degradation Pathway | Key Degradant to Monitor |

| Acidic | 0.1 M HCl, 60°C | Boc Deprotection[4] | 3-iodo-L-phenylalanine |

| Basic | 0.1 M NaOH, 60°C | Generally Stable[4] | Minimal degradation expected |

| Oxidative | 3% H₂O₂, RT | Potential oxidation of phenyl ring or iodide | Oxidized derivatives |

| Thermal | 70°C (Solid) | Boc Deprotection, potential C-I cleavage[4][5] | 3-iodo-L-phenylalanine, Boc-L-phenylalanine |

| Photolytic | ICH Q1B Light Source | C-I Bond Cleavage[7][8] | Boc-L-phenylalanine |

Protocol 2: Stability-Indicating HPLC-UV Method

A validated HPLC method is the cornerstone of any stability study. It must be able to separate the intact compound from all potential degradation products identified in the forced degradation study.

Objective: To quantify the purity of this compound and detect degradation products.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Dilute the sample to be tested to approximately 0.5 mg/mL using a 50:50 mixture of Mobile Phase A and B.

-

System Suitability: Before running samples, inject a standard solution multiple times to ensure the system is performing correctly (e.g., check for peak shape, retention time consistency, and reproducibility).

-

Analysis & Data Interpretation: The peak area of this compound is compared to the total area of all peaks to calculate purity (% Area). The appearance of new peaks relative to a reference standard indicates degradation.

Conclusion & Practical Recommendations

The chemical integrity of this compound is governed by the stability of its two functional moieties: the Boc-protecting group and the aryl-iodide bond. Degradation can be effectively prevented through adherence to strict storage and handling protocols.

Key Takeaways:

-

Store Cold and Dark: The most critical storage parameters are refrigeration (2-8 °C) and complete protection from light.[4][7]

-

Keep Dry: Exclude moisture to prevent slow, acid-catalyzed hydrolysis of the Boc group.[4]

-

Monitor Purity: For long-term projects or when using older lots, it is prudent to re-test the purity of the material using a validated stability-indicating HPLC method before use.

-

Handle with Care: During experimental procedures, minimize the compound's exposure to strong acids, high temperatures, and ambient light to prevent in-process degradation.

By understanding the underlying chemical principles and implementing the robust storage and analytical protocols outlined in this guide, researchers can ensure the stability and reliability of this compound, thereby safeguarding the integrity and success of their scientific endeavors.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Solubility of Boc-3-iodo-L-phenylalanine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-3-iodo-L-phenylalanine (Boc-3-iodo-L-phenylalanine). A thorough understanding of its solubility is critical for its effective application in peptide synthesis, drug discovery, and medicinal chemistry. This document outlines the general solubility profile of Boc-protected amino acids, presents a detailed experimental protocol for precise solubility determination, and includes a workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. For this compound, an amino acid derivative with a bulky, lipophilic Boc protecting group and an iodine atom on the phenyl ring, solubility is influenced by several factors:

-

The Lipophilic Boc Group: The tert-butoxycarbonyl (Boc) group significantly increases the nonpolar character of the amino acid, generally enhancing its solubility in organic solvents compared to its unprotected counterpart.

-

The Phenyl and Iodo Moieties: The iodophenyl group further contributes to the molecule's hydrophobicity, suggesting good solubility in a range of organic solvents.

-

Polar Carboxylic Acid Group: The presence of the carboxylic acid group introduces polarity, allowing for some interaction with more polar organic solvents.

Given these structural features, this compound is expected to be soluble in a variety of common organic solvents, particularly aprotic polar solvents, and less soluble in highly polar or nonpolar extremes.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound is limited. However, based on the solubility of structurally similar compounds, such as other Boc-protected phenylalanine derivatives, a general solubility profile can be anticipated. The following table provides illustrative solubility data for representative Boc-protected amino acids in common organic solvents. It is crucial to note that these values are for analogous compounds and should be used as a general guide. The actual solubility of this compound should be determined experimentally.

Table 1: Illustrative Solubility of Structurally Similar Boc-Protected Amino Acids in Common Organic Solvents

| Organic Solvent | Abbreviation | Class | Illustrative Solubility Range (mg/mL) |

| Dimethyl Sulfoxide | DMSO | Aprotic, Polar | > 100 |

| N,N-Dimethylformamide | DMF | Aprotic, Polar | > 100 |

| Methanol | MeOH | Protic, Polar | 20 - 50 |

| Ethanol | EtOH | Protic, Polar | 10 - 30 |

| Acetonitrile | ACN | Aprotic, Polar | 5 - 20 |

| Ethyl Acetate | EtOAc | Aprotic, Moderately Polar | 5 - 15 |

| Dichloromethane | DCM | Aprotic, Nonpolar | < 5 |

Note: These values are estimations based on available data for similar compounds and should be confirmed through experimental measurement for this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. This protocol, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, provides accurate and reproducible results.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment:

-

This compound (solid)

-

HPLC-grade organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations that are expected to bracket the solubility of the compound in the test solvents.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of each test solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The solid and liquid phases should be in constant contact.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration standards.

-

-

HPLC Analysis:

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Record the peak area or peak height for each injection.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area/height of the standards against their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Visualizations

The following diagrams illustrate the key workflows and concepts discussed in this guide.

Caption: Experimental workflow for determining compound solubility.

Caption: Key molecular features affecting solubility.

The Role of Boc-3-iodo-L-phenylalanine in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butyloxycarbonyl-3-iodo-L-phenylalanine (Boc-3-iodo-L-phenylalanine) is a synthetically versatile amino acid derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its intrinsic mechanism of action is not defined by direct biological activity but rather by the functional roles it imparts to larger molecules upon incorporation. The presence of the tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard solid-phase and solution-phase peptide synthesis, while the iodine atom on the phenyl ring offers a unique handle for a variety of chemical modifications. This technical guide provides an in-depth overview of the indirect mechanisms of action of this compound in biological systems, focusing on its application in the development of receptor antagonists and radiolabeled compounds for imaging and therapy. We present quantitative data on the biological activity of molecules containing 3-iodo-L-phenylalanine, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Introduction: A Versatile Tool in Drug Discovery

This compound is a non-natural amino acid that has gained significant traction in the field of drug development. Its utility stems from two key structural features:

-

The Boc Protecting Group: The tert-butyloxycarbonyl group is a widely used amine protecting group in peptide synthesis. It is stable under a variety of reaction conditions but can be readily removed with mild acids, allowing for the stepwise and controlled assembly of peptide chains.

-

The Iodine Atom: The iodine atom at the 3-position of the phenyl ring is the key to the diverse applications of this compound. It can serve multiple purposes:

-

Modulation of Biological Activity: The introduction of a bulky, lipophilic iodine atom can alter the conformation and binding properties of a peptide or small molecule, leading to enhanced or modified biological activity.

-

Radiolabeling: The iodine atom provides a convenient site for the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), enabling the development of radiopharmaceuticals for diagnostic imaging (SPECT, PET) and targeted radiotherapy.

-

Cross-Coupling Reactions: The carbon-iodine bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This allows for the late-stage functionalization of molecules, creating diverse chemical libraries for structure-activity relationship (SAR) studies.

-

Due to these features, this compound is not considered to have a direct mechanism of action on its own. Instead, its "mechanism" is realized through the biological targets and pathways modulated by the final molecules into which it is incorporated.

Applications in Receptor Antagonist Development

The incorporation of 3-iodo-L-phenylalanine has been explored in the design of antagonists for various G protein-coupled receptors (GPCRs) and other cell surface receptors. The steric and electronic properties of the iodine atom can influence ligand-receptor interactions, leading to improved binding affinity and selectivity.

Gonadotropin-Releasing Hormone (GnRH) Antagonists

GnRH antagonists are used in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproduction technologies.[1] The modification of GnRH peptide analogs with unnatural amino acids is a common strategy to enhance their antagonistic activity and pharmacokinetic properties.

While specific data for 3-iodo-L-phenylalanine containing GnRH antagonists is not abundant in the readily available literature, the synthesis of analogs with modified phenylalanine residues is a well-established approach. For instance, the replacement of native amino acids with aromatic residues at specific positions has been a key strategy in the development of potent GnRH antagonists.[2]

Signaling Pathway for GnRH Receptor

The GnRH receptor is a GPCR that, upon binding of GnRH, activates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately results in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. GnRH antagonists block this pathway by competitively inhibiting the binding of GnRH to its receptor.

Caption: GnRH Receptor Signaling Pathway and Antagonist Action.

Substance P (Neurokinin-1 Receptor) Antagonists

Substance P is a neuropeptide involved in pain transmission, inflammation, and emesis. Its receptor, the neurokinin-1 (NK1) receptor, is a target for the development of analgesics and antiemetics.[3] The development of non-peptide antagonists for the NK1 receptor has been an active area of research.[4] While specific examples detailing the use of this compound are not prevalent, the general strategy of modifying phenylalanine-like moieties in NK1 receptor antagonists is common. The introduction of halogen atoms can influence the binding mode and affinity of these antagonists.[5]

Signaling Pathway for NK1 Receptor

The NK1 receptor is also a GPCR that couples to Gq/11 proteins. Binding of Substance P initiates a signaling cascade similar to that of the GnRH receptor, leading to increased intracellular calcium and activation of protein kinase C. This results in neuronal excitation and the physiological effects associated with Substance P. NK1 receptor antagonists prevent these effects by blocking the initial binding event.

Caption: NK1 Receptor Signaling and Antagonist Inhibition.

Application in Radiolabeling for Imaging and Therapy

The presence of an iodine atom makes this compound an excellent precursor for the synthesis of radiolabeled molecules.[6] Radioiodinated peptides and other molecules are widely used in nuclear medicine for both diagnostic and therapeutic purposes.[7]

Workflow for Radiolabeling and Biological Evaluation

The general workflow for developing a radiolabeled compound using this compound involves several key steps, from synthesis to in vivo evaluation.

References

- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy [mdpi.com]

- 2. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Collection | ETH Library [research-collection.ethz.ch]

- 6. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Spectroscopic Data and Analysis of Boc-3-iodo-L-phenylalanine: A Technical Guide

Introduction

N-tert-butoxycarbonyl-3-iodo-L-phenylalanine (Boc-3-iodo-L-phenylalanine) is a valuable synthetic building block in medicinal chemistry and drug development.[1][2] Its applications include peptide synthesis, where the iodine atom can serve as a handle for cross-coupling reactions or as a heavy atom for crystallographic studies, and in the development of radiolabeled imaging agents.[2] Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound. This guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound and detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | s | 1H | Ar-H2 |

| ~7.40 | d | 1H | Ar-H4 |

| ~7.15 | d | 1H | Ar-H6 |

| ~7.05 | t | 1H | Ar-H5 |

| ~4.95 | d | 1H | NH |

| ~4.55 | m | 1H | α-CH |

| ~3.10 | dd | 1H | β-CH₂ |

| ~2.95 | dd | 1H | β-CH₂ |

| ~1.40 | s | 9H | C(CH₃)₃ |

Solvent: CDCl₃. Predicted values are based on analogous structures and general chemical shift knowledge.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (acid) |

| ~155 | C=O (Boc) |

| ~139 | Ar-C |

| ~137 | Ar-C |

| ~131 | Ar-C |

| ~129 | Ar-C |

| ~94 | C-I |

| ~80 | C (CH₃)₃ |

| ~54 | α-CH |

| ~38 | β-CH₂ |

| ~28 | C(C H₃)₃ |

Solvent: CDCl₃. Predicted values are based on analogous structures and general chemical shift knowledge.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3350 | Medium | N-H stretch (carbamate) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid & carbamate) |

| ~1510 | Medium | N-H bend |

| ~1160 | Strong | C-O stretch (carbamate) |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 392.03 | [M+H]⁺ |

| 390.01 | [M-H]⁻ |

| 336.05 | [M+H - C₄H₈]⁺ |

| 292.06 | [M+H - Boc]⁺ |

Ionization mode: Electrospray Ionization (ESI).

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of Boc-protected amino acids.[3]

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[3]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.[3]

-

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 16 scans, 1-second relaxation delay).[3]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz spectrometer, 1024 scans, 2-second relaxation delay).[3]

-

-

Data Processing:

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[3]

-

Integrate the peaks in the ¹H spectrum and assign all signals in both spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups (O-H, N-H, C=O, C-O).

-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[]

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water.[]

-

-

Instrument Setup:

-

Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow) for the compound.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

If required, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

-

-

Data Analysis:

-

Determine the exact mass of the parent ions and compare it with the calculated theoretical mass.

-

Analyze the fragmentation pattern to confirm the structure.

-

References

Introduction: The Significance of the Boc Group in Phenylalanine Chemistry

An In-Depth Technical Guide to the Role of the Boc Protecting Group in Phenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the manipulation of amino acids such as phenylalanine.[1] As an acid-labile protecting group, its primary function is the temporary blockage of the α-amino group's nucleophilicity and reactivity.[2] This protection is critical for phenylalanine, an amino acid with a bulky, hydrophobic benzyl side chain, to prevent undesired side reactions like self-polymerization during subsequent chemical transformations, most notably in peptide bond formation.[1]

The widespread adoption of the Boc group stems from several key advantages:

-

Ease of Introduction: It is readily installed under mild conditions, typically using di-tert-butyl dicarbonate (Boc₂O).[1]

-

Robust Stability: The Boc group is exceptionally stable under neutral, basic, and many nucleophilic conditions, as well as during catalytic hydrogenation.[1]

-

Orthogonality: Its selective removal with acid allows it to be used in concert with other protecting groups that are labile under different conditions, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group.[1]

This guide provides a comprehensive overview of the Boc group's role in the protection and application of phenylalanine derivatives, complete with quantitative data, detailed experimental protocols, and workflow visualizations to serve as a practical resource for chemical research and drug development.

Synthesis of N-Boc-L-Phenylalanine

The standard and most common method for protecting the α-amino group of phenylalanine is its reaction with di-tert-butyl dicarbonate (Boc₂O).[1] The reaction proceeds via the nucleophilic attack of the amino group on one of the electrophilic carbonyl carbons of the anhydride.[3][4] A mild base is typically used to neutralize acidic byproducts and drive the reaction to completion.[1]

Data Presentation: Boc Protection of L-Phenylalanine

The following table summarizes typical conditions for the N-protection of L-phenylalanine using di-tert-butyl dicarbonate. Yields are consistently high, demonstrating the efficiency of this transformation.

| Reagent System | Base | Solvent System | Reaction Time | Typical Yield | Reference(s) |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Sodium Hydroxide | tert-Butyl alcohol/Water | Overnight | 78-96% | [5][6] |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine | Dioxane/Water | 4-12 hours | ~96% | [6] |

| BOC-ON | Triethylamine | Dioxane/Water | ~3 hours | Excellent | [7][8] |

Experimental Protocol: Synthesis of N-tert-Butoxycarbonyl-L-phenylalanine (Boc-L-Phe-OH)

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

-

L-Phenylalanine (165.2 g, 1.0 mol)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 223 g, 1.0 mol)

-

Sodium Hydroxide (44 g, 1.1 mol)

-

tert-Butyl alcohol (750 mL)

-

Water (1.1 L)

-

Potassium hydrogen sulfate (KHSO₄) solution

-

Ethyl ether or Ethyl acetate for extraction

-

Hexane or Pentane

Procedure:

-

In a 4-L reaction vessel, dissolve sodium hydroxide in 1.1 L of water.

-

Initiate stirring and add L-phenylalanine at ambient temperature, then add 750 mL of tert-butyl alcohol to form a clear solution.

-

To the well-stirred solution, add di-tert-butyl dicarbonate dropwise over 1 hour. A white precipitate may appear, and a slight exotherm to 30–35°C is typically observed.

-

Continue stirring overnight at room temperature to ensure the reaction goes to completion. The final pH should be between 7.5 and 8.5.

-

Extract the reaction mixture twice with 250 mL portions of pentane to remove unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 1–1.5 by the careful addition of a cold KHSO₄ solution. This will be accompanied by significant CO₂ evolution.

-

Extract the resulting turbid mixture with four 400-mL portions of ethyl ether.

-

Combine the organic layers, wash twice with 200 mL of water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure at a bath temperature not exceeding 30°C.

-

The remaining oil is crystallized from hexane. The product is collected by filtration and dried under vacuum to yield pure, white N-Boc-L-phenylalanine.

Role in Solid-Phase Peptide Synthesis (SPPS)

The Boc group was central to the original development of Solid-Phase Peptide Synthesis (SPPS) by Bruce Merrifield.[2] In the "Boc/Bzl" strategy, the acid-labile Boc group provides temporary α-amino protection, while more acid-stable benzyl-based groups (Bzl) are used for side-chain protection.[9] The SPPS cycle is an iterative process involving deprotection of the N-terminal Boc group, neutralization, and coupling of the next Boc-protected amino acid.

Data Presentation: Boc-SPPS Cycle Parameters

The successful incorporation of a Boc-L-Phenylalanine residue is evaluated by coupling efficiency and overall yield.

| Parameter | Typical Value | Method of Determination | Notes |

| Single Coupling Efficiency | >99% | Kaiser Test / Ninhydrin Assay | Crucial for the synthesis of long peptides.[10] |

| Deprotection Time | 20-30 min | - | Typically performed with 25-50% TFA in DCM.[10][11] |

| Coupling Time | 2-4 hours | Kaiser Test | Dependent on coupling reagents (e.g., DCC, HBTU/HOBt).[10] |

| Final Purified Yield | 5-20% | UV-Vis Spectroscopy, Gravimetric | Highly sequence-dependent and impacted by purification losses.[10] |

Deprotection of Boc-Phenylalanine Derivatives

The defining characteristic of the Boc group is its facile cleavage under acidic conditions, most commonly with trifluoroacetic acid (TFA).[3] The mechanism involves protonation of the carbamate's carbonyl oxygen, which triggers fragmentation into a stable tertiary carbocation (tert-butyl cation), CO₂, and the free amine.[4][12][13]

A potential complication is the reactivity of the tert-butyl cation, which can cause side reactions such as alkylation of the electron-rich phenyl ring of phenylalanine.[14][15] To prevent this, "scavengers" like triisopropylsilane (TIS) or water are often included in the cleavage cocktail.[14]

Data Presentation: Boc Deprotection Conditions

| Reagent System | Scavengers | Solvent | Time | Notes |

| 25-50% TFA | None | DCM | 0.5 - 2 hrs | Standard conditions for SPPS and solution phase.[10] |

| 95% TFA | TIS/H₂O (2.5/2.5) | (neat) | 2 - 4 hrs | "Cleavage cocktail" for final peptide release, minimizes side reactions.[14] |

| 3 M HCl | None | Ethyl Acetate | 30 min | Alternative to TFA, product is HCl salt.[15] |

| 1-2 M HCl | None | Dioxane | - | Commonly used in solid-phase synthesis to avoid TFA side reactions. |

Experimental Protocol: TFA Deprotection of Boc-L-Phenylalanine Derivative

This protocol describes a standard procedure for removing the Boc group in solution phase.[14]

Materials:

-

Boc-L-Phenylalanine derivative

-

Dichloromethane (DCM), reagent grade

-

Trifluoroacetic acid (TFA)

-

Scavengers (optional, e.g., Triisopropylsilane (TIS), Water)

-

Ice-cold diethyl ether

Procedure:

-

Dissolve the Boc-protected starting material in DCM (e.g., 0.1-0.2 M concentration).

-

Prepare the cleavage solution. For a standard deprotection, add an equal volume of TFA to the DCM solution. If scavengers are needed, a common cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[14]

-

Add the cleavage solution to the dissolved starting material and stir the mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA.

-

Precipitate the crude product by adding the concentrated residue dropwise to a 10-fold volume of vigorously stirring, ice-cold diethyl ether. A white precipitate of the deprotected phenylalanine TFA salt should form.[14]

-

Collect the precipitate by filtration or centrifugation.

-

Wash the solid with cold diethyl ether (2-3 times) to remove scavengers and organic-soluble impurities.

-

Dry the product under high vacuum. The resulting TFA salt can often be used directly in the next step or neutralized in a separate workup.

Influence on Physicochemical Properties and Stereochemistry

Physicochemical Properties: The introduction of the lipophilic tert-butyl group significantly alters the properties of phenylalanine. Boc-L-phenylalanine is more soluble in common organic solvents (like DCM, DMF, ethyl acetate) compared to the free amino acid, which is primarily water-soluble.[1] This enhanced solubility is highly advantageous for its use in organic synthesis, particularly in the non-aqueous environments typical of SPPS and solution-phase coupling reactions.

Role in Stereochemistry: The primary stereochemical role of the Boc group is the preservation of the pre-existing chirality at the α-carbon of phenylalanine. By protecting the α-amino group, it prevents racemization that can occur under certain reaction conditions (e.g., harsh basic or acidic environments). While the significant steric bulk of the Boc group can influence the conformational preferences of the molecule and may provide some level of steric hindrance, it is not typically employed as a chiral directing group to control the stereochemical outcome of new stereocenters formed in subsequent reactions on the phenylalanine core. Its main function remains the robust and reliable protection of the amine.

Applications in Drug Development

Boc-phenylalanine and its derivatives are fundamental building blocks in the synthesis of peptide-based drugs and complex pharmaceutical compounds. The Phe-Phe motif, constructed using Boc-Phe-OH, is a key component in peptides that self-assemble into nanostructures, a property being explored for drug delivery applications. Furthermore, incorporating modified Boc-phenylalanine derivatives (e.g., halogenated or alkylated on the phenyl ring) is a powerful strategy for fine-tuning a peptide's conformation, metabolic stability, and receptor binding affinity, which are critical parameters in drug discovery.

Conclusion

The tert-butoxycarbonyl (Boc) group plays a multifaceted and indispensable role in the chemistry of phenylalanine derivatives. It serves as a robust and reliable protecting group for the α-amino function, enabling the sequential and controlled construction of peptides via SPPS.[7] Its introduction enhances solubility in organic media, simplifying handling and purification. While its primary function is protection rather than active chiral direction, it is crucial for preserving the stereochemical integrity of the α-carbon. Through its facile introduction and selective, acid-catalyzed removal, Boc-L-phenylalanine remains a vital and versatile building block for researchers in synthetic chemistry and professionals in the development of novel peptide-based therapeutics.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-Boc-L-phenylalaninal|Reagent for Peptide Research [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. Synthesis of 15N-labelled chiral Boc-amino acids from triflates: enantiomers of leucine and phenylalanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Asymmetric synthesis of Boc-N-methyl-p-benzoyl-phenylalanine. Preparation of a photoreactive antagonist of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Self-assembly of Boc- p -nitro- l -phenylalanyl- p -nitro- l -phenylalanine and Boc- l -phenylalanyl- l -tyrosine in solution and into piezoelectric e ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01022K [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]

- 12. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. nbinno.com [nbinno.com]

Unlocking Molecular Diversity: A Technical Guide to the Reactivity of the Iodine on Boc-3-iodo-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-iodo-L-phenylalanine is a versatile synthetic building block of significant interest in medicinal chemistry and drug development. The presence of an iodine atom on the phenyl ring provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse chemical moieties. This strategic functionalization allows for the construction of novel amino acid derivatives, peptides, and peptidomimetics with tailored biological activities and pharmacokinetic profiles. Furthermore, the iodine atom serves as a site for the introduction of radioisotopes, making this compound a valuable precursor for the synthesis of radiolabeled probes for diagnostic imaging and targeted radiotherapy.

This in-depth technical guide provides a comprehensive overview of the reactivity of the iodine atom on this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors. The guide details key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—and provides insights into radioiodination strategies. Each section includes clearly structured tables with quantitative data, detailed experimental protocols, and visualizations of reaction mechanisms and workflows to facilitate understanding and practical application.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Novel Phenylalanine Analogues

The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions. This reactivity allows for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space of phenylalanine analogues with diverse functionalities.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl-containing amino acids. These motifs are prevalent in many biologically active compounds. The reaction involves the coupling of this compound with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ | Toluene | 110 | 24 | 88 |

| 4 | 4-Pyridinylboronic acid | Pd(PPh₃)₄ (10) | - | Na₂CO₃ | DMF/H₂O (5:1) | 90 | 18 | 75 |

| 5 | Methyl boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | THF/H₂O (3:1) | 65 | 24 | 65 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

In a separate vial, weigh the palladium catalyst and ligand (if applicable) and add them to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl phenylalanine derivative.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between the sp²-hybridized carbon of the iodophenylalanine and a terminal alkyne. This reaction is invaluable for introducing alkynyl functionalities, which can serve as handles for further transformations or as key components of pharmacophores. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Quantitative Data for Sonogashira Coupling:

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 60 | 6 | 94 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | THF | RT | 12 | 89 |

| 3 | 1-Octyne | Pd(OAc)₂ (3) | CuI (6) | Piperidine | Toluene | 80 | 8 | 85 |

| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Acetonitrile | 50 | 10 | 91 |

| 5 | Ethynyltrimethylsilane | PdCl₂(dppf) (3) | CuI (5) | DBU | THF | RT | 16 | 82 |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) co-catalyst.

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent and the amine base via syringe.

-

Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

-

Stir the reaction at the specified temperature for the indicated time, monitoring its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired alkynyl-phenylalanine derivative.

Heck Coupling: Vinylation of the Phenyl Ring

The Heck coupling reaction facilitates the formation of a new carbon-carbon bond between this compound and an alkene, leading to the synthesis of vinyl-substituted phenylalanine derivatives. This reaction is a powerful tool for introducing styrenyl and related unsaturated moieties.

Quantitative Data for Heck Coupling:

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Methyl acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | Acetonitrile | 80 | 16 | 85 |

| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMF | 100 | 24 | 78 |

| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMA | 120 | 12 | 82 |

| 4 | Acrylonitrile | Pd(dba)₂ (5) | P(t-Bu)₃ (10) | Cy₂NMe | Toluene | 100 | 18 | 70 |

| 5 | Ethylene (1 atm) | Pd(OAc)₂ (5) | - | Et₃N | NMP | 110 | 24 | 60 |

Experimental Protocol: General Procedure for Heck Coupling

-

In a pressure tube, combine this compound (1.0 equiv.), the palladium catalyst, the ligand (if required), and the base.

-

Evacuate and backfill the tube with an inert gas.

-

Add the degassed solvent and the alkene (1.5-2.0 equiv.).

-

Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the vinylated phenylalanine derivative.

Buchwald-Hartwig Amination: Formation of Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the construction of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to N-aryl phenylalanine derivatives.

Quantitative Data for Buchwald-Hartwig Amination:

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 90 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 80 | 24 | 85 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 88 |

| 4 | Diethylamine | Pd(OAc)₂ (3) | BrettPhos (6) | LHMDS | THF | 65 | 16 | 75 |

| 5 | Indole | Pd(OAc)₂ (5) | DavePhos (10) | K₂CO₃ | Toluene | 100 | 24 | 72 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Add this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst, the ligand, and the base to an oven-dried Schlenk tube.

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) for three cycles.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction with an organic solvent and filter through a plug of silica gel.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the N-arylated phenylalanine derivative.

Radioiodination for Imaging and Therapy

The iodine atom on this compound provides a convenient site for the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), which are used in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging, as well as in targeted radionuclide therapy.[1] Radioiodination can be achieved through direct electrophilic or nucleophilic substitution, or via a precursor approach involving an organotin or organoboron intermediate.

Quantitative Data for Radioiodination:

| Entry | Radioisotope | Precursor | Method | Oxidizing Agent / Catalyst | Temp. (°C) | Time (min) | Radiochemical Yield (%) |

| 1 | ¹²⁵I | Boc-3-iodo-L-Phe | Isotopic Exchange | Cu(I) | 100 | 30 | >95 |

| 2 | ¹²³I | Boc-3-stannyl-L-Phe | Electrophilic Destannylation | Chloramine-T | RT | 5 | 85-95 |

| 3 | ¹³¹I | Boc-3-iodo-L-Phe | Nucleophilic Exchange | - | 150 | 60 | 70-80 |

| 4 | ¹²⁵I | Boc-3-boronyl-L-Phe | Electrophilic Deborylation | Iodogen | RT | 15 | >90 |

| 5 | ¹³¹I | Boc-3-stannyl-L-Phe | Electrophilic Destannylation | Peracetic acid | RT | 10 | 90 |

Experimental Protocol: General Procedure for Radioiodination via Electrophilic Destannylation

-